Glycine, N-(4-amino-2-hydroxybenzoyl)-
Overview
Description
Glycine, N-(4-amino-2-hydroxybenzoyl)- is an organic compound belonging to the class of hippuric acids. It consists of a benzoyl group linked to the N-terminal of glycine. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .
Biochemical Pathways
It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .
Result of Action
Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Glycine, N-(4-amino-2-hydroxybenzoyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as glycine cleavage system (GCS) and serine hydroxymethyltransferase . These interactions are crucial for the compound’s role in metabolic regulation and other biochemical processes.
Molecular Mechanism
The molecular mechanism of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of Glycine, N-(4-amino-2-hydroxybenzoyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic regulation and cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the appropriate dosage for research and therapeutic applications.
Metabolic Pathways
Glycine, N-(4-amino-2-hydroxybenzoyl)- is involved in several metabolic pathways. It interacts with enzymes such as glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are crucial for its role in metabolic regulation . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, making it a key player in metabolic studies.
Transport and Distribution
The transport and distribution of Glycine, N-(4-amino-2-hydroxybenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
Glycine, N-(4-amino-2-hydroxybenzoyl)- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-amino-2-hydroxybenzoyl)- typically involves the reaction of 4-amino-2-hydroxybenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-amino-2-hydroxybenzoyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Glycine, N-(4-amino-2-hydroxybenzoyl)- can undergo oxidation reactions, particularly at the amino and hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride, targeting the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Glycine, N-(4-amino-2-hydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
- Glycine, N-(2-hydroxybenzoyl)-
- Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate
Comparison: Glycine, N-(4-amino-2-hydroxybenzoyl)- is unique due to the presence of both amino and hydroxyl groups on the benzoyl moiety, which imparts distinct chemical reactivity and biological activity. In contrast, Glycine, N-(2-hydroxybenzoyl)- lacks the amino group, resulting in different reactivity and applications. Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate is primarily used as an absorption enhancer in pharmaceutical formulations, highlighting its role in drug delivery systems .
Biological Activity
Glycine, N-(4-amino-2-hydroxybenzoyl)-, also referred to as a glycine derivative, has garnered attention due to its potential biological activities. This compound is particularly notable for its roles in various physiological processes, including its interactions with neurotransmitter systems and its implications in inflammation and cancer therapy.
Physiological Roles of Glycine
1. Neurotransmission:
Glycine serves as a major inhibitory neurotransmitter in the central nervous system (CNS). It acts primarily through glycine receptors (GlyRs), which are ligand-gated ion channels that mediate synaptic inhibition in the spinal cord and brainstem. Glycine's role as a co-agonist at NMDA receptors enhances excitatory neurotransmission, highlighting its dual functionality in the CNS . Dysregulation of glycinergic transmission has been implicated in various pain syndromes, where reduced GlyR expression correlates with increased nociceptive sensitivity .
2. Anti-inflammatory Effects:
Glycine derivatives have demonstrated significant anti-inflammatory properties. For instance, glycine chloramine, produced during inflammatory states, has been shown to suppress the production of pro-inflammatory cytokines and protect against oxidative stress . The synthesis of glycine-bearing derivatives has been explored for their potential to act as colon-specific prodrugs that release therapeutic agents in inflamed tissues, targeting conditions such as colorectal cancer .
3. Metabolic Functions:
Glycine is essential for several metabolic pathways, including protein synthesis and the production of key biomolecules such as glutathione. It constitutes about 11.5% of total amino acids in the human body and plays a critical role in collagen formation, where it is found at every third position in the triple helix structure . Additionally, glycine supplementation has been linked to improved liver function and reduced alcohol-induced hepatotoxicity by modulating lipid metabolism and enhancing detoxification processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of glycine derivatives:
-
Study on Glycine Chloramine:
A study demonstrated that glycine chloramine effectively reduced inflammation by inhibiting NFκB target gene products in colon carcinoma cells. The results indicated that glycine derivatives could serve as potential therapeutic agents for inflammatory diseases . -
Neuroprotective Effects:
Research has shown that glycine supplementation can mitigate neuronal damage caused by oxidative stress and improve outcomes in models of neurological disorders. For example, glycine was found to reduce endotoxic shock injuries and protect against liver damage resulting from alcohol consumption .
Data Tables
The following table summarizes key findings related to the biological activities of glycine derivatives:
Properties
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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